molecular formula C17H17NOS2 B4679120 1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)azepane

1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)azepane

Cat. No.: B4679120
M. Wt: 315.5 g/mol
InChI Key: INARZHFOJGUKGE-UHFFFAOYSA-N
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Description

1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)azepane is a useful research compound. Its molecular formula is C17H17NOS2 and its molecular weight is 315.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.07515651 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 1-(thieno3,2-bbenzothien-2-ylcarbonyl)azepane, also known as BTBT, is the organic field-effect transistors (OFETs). It is a champion molecule for high-mobility OFET devices . It has also been utilized in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene .

Mode of Action

BTBT interacts with its targets through a process known as aggregation-induced emission (AIE) and mechanofluorochromic (MFC) behavior . The donor–π–acceptor–π–donor-integrated BTBT showed AIE, whereas BTBT-NMe showed aggregation-caused quenching (ACQ), as evident by their quantum yield and lifetime results .

Biochemical Pathways

The biochemical pathways affected by BTBT involve the aggregation response of the studied compounds . The theoretical calculation of the electronic distribution and energy investigation were consistent with the experimental outcomes .

Pharmacokinetics

The electron contribution of the homo is high for btbt-nme at the donor, which can be attributed to the weaker donating nature of tpe compared to that of the nme group .

Result of Action

The result of BTBT’s action is the potential of the mechanical stimuli and aggregation response of the studied compounds for further investigation . It is also used in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene .

Action Environment

The action environment of BTBT is typically in high-mobility OFET devices, dye-sensitized solar cells (DSSCs), and organic photovoltaics (OPVs)

Future Directions

The future directions of research into TBT-based compounds could involve further exploration of their applications in organic electronics and bioelectronics . The development of new organic materials with good air and thermal stability for thin-film transistor (TFT) applications is also a potential area of future research .

Properties

IUPAC Name

azepan-1-yl(thieno[3,2-b][1]benzothiol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NOS2/c19-17(18-9-5-1-2-6-10-18)15-11-14-16(21-15)12-7-3-4-8-13(12)20-14/h3-4,7-8,11H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INARZHFOJGUKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC3=C(S2)C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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